
1-Methylcyclobutanecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methylcyclobutanecarboxamide is an organic compound with the molecular formula C₆H₁₁NO It is a derivative of cyclobutanecarboxamide, where a methyl group is attached to the cyclobutane ring
Preparation Methods
1-Methylcyclobutanecarboxamide can be synthesized through several methods. One common synthetic route involves the phase transfer catalysis of simple 1,3-diols, followed by the transformation of a carboxyl group to a methyl group . This method provides good yields and is efficient for producing the cyclobutane skeleton.
In industrial settings, the production of this compound may involve more scalable processes, such as the use of specific catalysts and optimized reaction conditions to ensure high purity and yield.
Chemical Reactions Analysis
1-Methylcyclobutanecarboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Methylcyclobutanecarboxamide has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Research into its biological activity and potential therapeutic uses is ongoing.
Medicine: It may have applications in drug development due to its unique structure.
Industry: The compound can be used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism by which 1-Methylcyclobutanecarboxamide exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in its biological activity. The exact pathways and interactions depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
1-Methylcyclobutanecarboxamide can be compared with other similar compounds, such as N-Methylcyclobutanecarboxamide. While both compounds share a similar core structure, the presence of different functional groups can lead to variations in their chemical properties and applications .
Similar compounds include:
- N-Methylcyclobutanecarboxamide
- Cyclobutanecarboxamide derivatives
These compounds may exhibit different reactivity, stability, and biological activity, highlighting the uniqueness of this compound.
Properties
Molecular Formula |
C6H11NO |
|---|---|
Molecular Weight |
113.16 g/mol |
IUPAC Name |
1-methylcyclobutane-1-carboxamide |
InChI |
InChI=1S/C6H11NO/c1-6(5(7)8)3-2-4-6/h2-4H2,1H3,(H2,7,8) |
InChI Key |
WTDXUNSUFAVZIX-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCC1)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


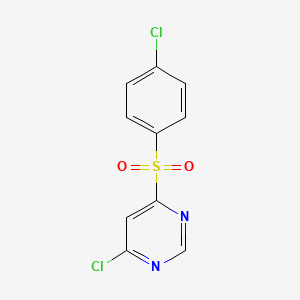
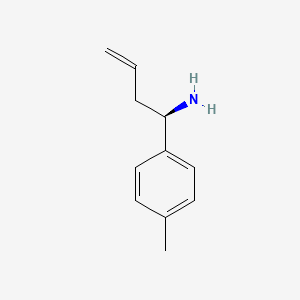
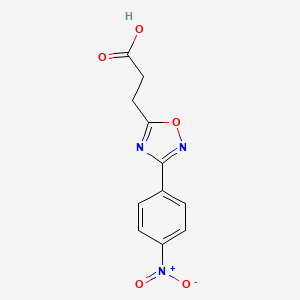
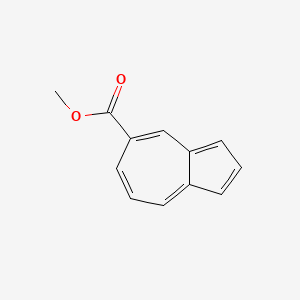
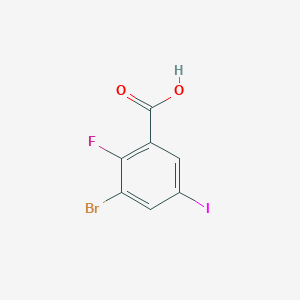
![Ethyl 7-hydroxyimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B13975484.png)
![[4-(Methoxymethoxymethyl)phenyl]boronic acid](/img/structure/B13975490.png)

![2-(Benzyloxy)-5-(6-methylpyridin-2-yl)-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B13975498.png)
![Benzoxazolium, 2-[4-(acetylphenylamino)-1,3-butadienyl]-3-ethyl-5-sulfo-, inner salt](/img/structure/B13975504.png)




